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Compound of Interest

Compound Name: Tri-p-tolyl phosphite

CAS No.: 25586-42-9

Cat. No.: B7805257 Get Quote

Introduction & Chemical Identity
Tri-p-tolyl phosphite (CAS: 620-42-8), also known as Tris(4-methylphenyl) phosphite, is a

trivalent organophosphorus compound widely utilized as a ligand in homogeneous catalysis

(e.g., hydroformylation, hydrogenation) and as a high-performance antioxidant/stabilizer in

polymer chemistry.

Its characterization is critical because commercial samples often degrade into phosphates (

) or undergo hydrolysis to hydrogen phosphonates (

). This guide provides the definitive spectroscopic fingerprints required to validate structural
integrity and purity.
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Property Value

IUPAC Name Tris(4-methylphenyl) phosphite

Molecular Formula

Molecular Weight 352.37 g/mol

Appearance Colorless to pale yellow liquid/oil

Solubility
Soluble in organic solvents (

, Toluene, THF); hydrolyzes in water.[1][2]

Structural Characterization Strategy
The validation of Tri-p-tolyl phosphite requires a multi-modal approach to distinguish it from

its oxidized byproducts (phosphates) and hydrolysis products (phenols/phosphonates).
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Figure 1: Strategic workflow for validating Tri-p-tolyl phosphite.

NMR is the critical "gatekeeper" assay to rule out oxidation.
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Detailed Spectroscopic Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
[3][4][5][6][7]
NMR is the gold standard for this compound. All shifts reported in

.

1.

NMR (Phosphorus-31)
This is the most diagnostic technique. Trivalent phosphites resonate downfield (positive ppm),

whereas their oxidized phosphate counterparts resonate upfield (negative ppm).

Species
Chemical Shift (

)
Multiplicity Notes

Tri-p-tolyl phosphite +127.0 – +129.0 ppm Singlet (s) Diagnostic for P(III).

Tri-p-tolyl phosphate -17.0 ppm Singlet (s)
Common oxidation

impurity.

Hydrolysis Product +1 to +10 ppm
Doublet (

)

H-phosphonate

species.

Expert Insight: If your spectrum shows a peak at -17 ppm, your sample has oxidized. If you see

a doublet near 5 ppm, moisture ingress has hydrolyzed the ester.

2.
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NMR (Proton)
The spectrum displays a characteristic

aromatic pattern (often appearing as two doublets) and a distinct methyl singlet.

Proton
Environment

Shift (

ppm)
Multiplicity Integration

Coupling (

)

Ar-H (ortho to O) 7.10 Doublet (d) 6H Hz

Ar-H (meta to O) 7.02 Doublet (d) 6H Hz

Ar-CH 2.32 Singlet (s) 9H -

Note: The aromatic protons may appear as a multiplet depending on the field strength, but the

7.0–7.1 ppm range is characteristic.

3.

NMR (Carbon-13)
The aromatic carbons show coupling to phosphorus (

), particularly the ipso-carbon.

C-ipso (O-C): ~148–150 ppm (Doublet,

Hz)

C-para (Me-C): ~134 ppm

C-meta/ortho: ~120–130 ppm (Often split by long-range P coupling)

Methyl (

): ~20.8 ppm (Singlet)
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B. Infrared Spectroscopy (FT-IR)[2]
The IR spectrum is defined by the absence of the

stretch (unless oxidized) and strong

bands.

Wavenumber (cm

)
Vibration Mode Assignment

3030 C-H Stretch Aromatic ring C-H

2922 C-H Stretch
Methyl group (

C-H)

1590 / 1500 C=C Stretch Aromatic ring breathing

1198 P-O-C Stretch
Primary diagnostic peak for

Aryl Phosphite

865 P-O Bend Out-of-plane deformation

Warning: A strong band appearing at 1280–1300 cm

indicates the formation of a

bond (Phosphate), signaling sample degradation.

C. Mass Spectrometry (MS)[8]
Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

Molecular Ion (
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):

352.

Base Peak/Fragmentation:

352:

(Often visible in soft ionization).

245:

(Loss of one tolyloxy group).

107:

(Tolyloxy cation).

91:

(Tropylium ion, characteristic of benzyl/tolyl groups).

Experimental Protocols
Protocol A: Synthesis of Tri-p-tolyl Phosphite
(Laboratory Scale)
For the generation of a fresh standard for spectral comparison.

Reagents:

Phosphorus Trichloride (

): 1.0 equiv.

p-Cresol: 3.1 equiv.[3]

Triethylamine (

) or Pyridine: 3.3 equiv (Acid scavenger).

Solvent: Anhydrous Toluene or Dichloromethane (DCM).
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Procedure:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel and

inlet.

Solvation: Dissolve p-cresol (3.1 eq) and base (3.3 eq) in anhydrous solvent at 0°C.

Addition: Dropwise add

(1.0 eq) dissolved in solvent over 30 minutes. The reaction is exothermic; maintain
temperature <5°C.

Reaction: Allow to warm to room temperature and stir for 3–4 hours. A white precipitate

(Amine-HCl salt) will form.

Workup: Filter off the amine salt under inert atmosphere. Wash the filtrate with cold water

(rapidly to avoid hydrolysis) and brine.

Purification: Dry organic layer over

, filter, and concentrate in vacuo.

Distillation: Purify the resulting oil via vacuum distillation (high vacuum required due to high

boiling point) or use directly if purity >95% by NMR.

Protocol B: NMR Sample Preparation
Self-validating step to prevent in-tube oxidation.

Solvent: Use

stored over molecular sieves.

Inerting: Flush the NMR tube with Nitrogen or Argon before adding the sample.

Concentration: Prepare a ~10-20 mg/mL solution.

Execution: Run
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NMR immediately. If the scan takes >1 hour, oxidation may occur within the tube if not
properly sealed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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